Tetravinyltin

Catalog No.
S703236
CAS No.
1112-56-7
M.F
C8H12Sn
M. Wt
226.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetravinyltin

CAS Number

1112-56-7

Product Name

Tetravinyltin

IUPAC Name

tetrakis(ethenyl)stannane

Molecular Formula

C8H12Sn

Molecular Weight

226.89 g/mol

InChI

InChI=1S/4C2H3.Sn/c4*1-2;/h4*1H,2H2;

InChI Key

MZIYQMVHASXABC-UHFFFAOYSA-N

SMILES

C=C[Sn](C=C)(C=C)C=C

Canonical SMILES

C=C[Sn](C=C)(C=C)C=C

Precursor for Organotin Synthesis

Tetravinyltin serves as a versatile precursor for the synthesis of various organotin compounds. Upon heating, a mixture of tetravinyltin and tin tetrachloride undergoes a reaction called disproportionation, leading to the formation of other organotin products like divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields []. This reaction allows researchers to readily access a range of organotin compounds for diverse applications, including:

  • Development of novel materials: Organotin compounds possess unique electrical, optical, and biological properties, making them valuable in the development of new materials like semiconductors, catalysts, and biocompatible polymers [].
  • Medicinal chemistry: Certain organotin derivatives exhibit promising biological activities, including antitumor, antifungal, and antiviral properties []. Research involving tetravinyltin as a precursor can contribute to the discovery of new therapeutic agents.

Thin Film Deposition

Tetravinyltin can be utilized for the deposition of thin films, which are a crucial component in various technological applications. One technique involves using chemical vapor deposition (CVD) to decompose tetravinyltin into volatile tin species that can then be deposited onto a substrate to form a thin film []. This method offers advantages like:

  • Controllable film growth: The CVD process allows for precise control over the thickness and uniformity of the deposited film, which is crucial for various electronic devices.
  • Low-temperature deposition: Tetravinyltin can be decomposed at relatively low temperatures compared to other methods, making it suitable for depositing thin films onto heat-sensitive substrates.

These features make tetravinyltin a valuable tool for researchers studying and developing thin-film technologies for applications in:

  • Microelectronics: Thin films are essential components of various microelectronic devices like transistors and integrated circuits.
  • Photovoltaics: Tetravinyltin can be used to deposit thin films for solar cells, potentially leading to the development of more efficient and cost-effective solar energy technologies.

Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula C8H12SnC_8H_{12}Sn and a molecular weight of 226.89 g/mol. It appears as a colorless liquid and is primarily utilized in research settings due to its unique chemical properties. Tetravinyltin is flammable and toxic, necessitating careful handling and the use of personal protective equipment during its use .

Tetravinyltin is not currently used in biological systems, and a mechanism of action is not applicable in this context.

Tetravinyltin is classified as a hazardous material due to several factors:

  • Flammability: It has a low flash point, indicating a high risk of fire [].
  • Toxicity: Information on specific toxicity is limited, but organotin compounds can have various toxic effects. As a general precaution, researchers should handle tetravinyltin with appropriate personal protective equipment and adhere to safety protocols [].
, including:

  • Disproportionation: When heated in the presence of tin tetrachloride, tetravinyltin can disproportionate to yield divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
  • Cleavage with Carboxylic Acids: It reacts with anhydrous carboxylic acids to form tin(IV) tetracarboxylates, demonstrating complete cleavage upon heating .
  • Cross-Coupling Reactions: Tetravinyltin can participate in cross-coupling reactions, often used for forming carbon-carbon bonds in organic synthesis .

Tetravinyltin has not been extensively studied for therapeutic or diagnostic applications and is primarily restricted to laboratory research. Due to its toxicity, it poses risks upon skin contact, inhalation, or ingestion. Therefore, it is not recommended for biological applications outside of controlled experimental conditions .

Tetravinyltin can be synthesized through several methods:

  • Reaction with Vinylmagnesium Bromide: One common method involves reacting vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF) as a solvent .
  • Low-Temperature Disproportionation: This method utilizes a mixture of tetravinyltin and tin tetrachloride at low temperatures to achieve high yields of various vinyltin compounds .

Tetravinyltin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Divinyltin dichlorideC4H6Cl2SnC_4H_6Cl_2SnDerived from tetravinyltin; less complex structure
Vinyltin trichlorideC2H3Cl3SnC_2H_3Cl_3SnContains fewer vinyl groups; used in different applications
Trivinyltin chlorideC3H5Cl3SnC_3H_5Cl_3SnSimilar reactivity but fewer vinyl groups
TrimethylstannaneC3H9SnC_3H_9SnNon-vinyl compound; used in different synthetic pathways

Tetravinyltin's unique structure with four vinyl groups allows it to participate in distinct reactions that are not possible for these other compounds. Its ability to form various vinyltin derivatives through disproportionation sets it apart within the organotin family .

Classical Synthetic Routes

Reaction of vinylmagnesium bromide with tin(IV) chloride

The most common and direct method for synthesizing tetravinyltin involves the reaction of vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF). This represents a standard Grignard reaction where the vinyl group acts as a nucleophile to displace the chloride ions from the tin center.

The general reaction can be represented as:

4 CH₂=CHMgBr + SnCl₄ → Sn(CH=CH₂)₄ + 4 MgBrCl

A typical laboratory procedure for this synthesis involves the following steps:

  • Preparation of vinylmagnesium bromide by reacting vinyl bromide with magnesium turnings in THF
  • Addition of tin(IV) chloride solution at controlled temperatures (typically low temperature to ensure high yields)
  • Workup and isolation of the tetravinyltin product

The insoluble SnCl₄·THF complex initially formed during the reaction dissolves rapidly as the reaction proceeds. This method can produce tetravinyltin in good to excellent yields, typically above 75%.

A detailed example of this procedure can be found in the synthesis of di-n-butyldivinyltin, which follows a similar approach using different stoichiometry:

In a 2-L three-necked flask equipped with a Dry Ice-acetone reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (29.2 g, 1.2 g atoms) are placed and covered with tetrahydrofuran. After initiating the reaction with a small amount of vinyl bromide, the remainder of the vinyl bromide (140 g, 1.3 moles total) dissolved in THF is added at a rate to maintain moderate reflux.

This procedure can be modified by using an appropriate tin chloride (SnCl₄ instead of di-n-butyltin dichloride) and stoichiometry to produce tetravinyltin.

Disproportionation with tin tetrachloride

While not a direct synthesis of tetravinyltin, the disproportionation reaction between tetravinyltin and tin tetrachloride is an important reaction that produces various vinyltin chlorides, which are valuable intermediates in organotin chemistry.

The disproportionation reactions can be represented as:

3 (CH₂=CH)₄Sn + SnCl₄ → 4 (CH₂=CH)₃SnCl

(CH₂=CH)₄Sn + SnCl₄ → 2 (CH₂=CH)₂SnCl₂

(CH₂=CH)₄Sn + 3 SnCl₄ → 4 (CH₂=CH)SnCl₃

These reactions typically occur upon heating a mixture of tetravinyltin and tin tetrachloride, yielding divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields. The process is sometimes referred to as the "Kocheshkov comproportionation" in the context of organotin compounds.

Hydrostannylation of acetylene derivatives

Hydrostannylation represents an alternative approach in organotin chemistry, though it is more relevant for the synthesis of vinyltin derivatives rather than tetravinyltin itself. This process involves the addition of a tin-hydrogen bond across a carbon-carbon triple bond.

The general reaction can be represented as:

R₃SnH + HC≡CR' → R₃SnCH=CHR'

Triorganotin hydrides (particularly tributyltin hydride and triphenyltin hydride) react more quickly with alkynes than with alkenes. These reactions have become a major source of vinyltin compounds. The addition typically yields a mixture of stereoisomers (Z, E, and sometimes gem isomers).

According to research findings, such hydrostannation reactions can occur:

  • At elevated temperatures (80°C or above) in the presence of radical initiators
  • At room temperature for certain dibutyltin carboxylate hydrides without added initiators

While this approach is not directly used for tetravinyltin synthesis, understanding these reactions is important for the broader context of vinyltin chemistry.

Industrial and Scalable Production Methods

Industrial production of tetravinyltin typically follows similar chemistry to laboratory synthesis but optimized for large-scale operations. The most common industrial approach remains the Grignard reaction between vinylmagnesium bromide and tin(IV) chloride.

Key considerations for industrial-scale production include:

  • Reaction Conditions: Temperature control is critical, as the reaction is typically exothermic. Industrial processes often employ specialized cooling systems to maintain optimal temperature ranges.

  • Safety Measures: Given the toxicity and flammability of tetravinyltin, industrial production requires robust safety protocols, including proper ventilation systems, specialized containment measures, and worker protection.

  • Solvent Recovery: THF or other solvents used in the process are typically recovered and recycled to minimize waste and reduce costs.

  • Continuous Processing: Some modern industrial operations may employ continuous flow chemistry rather than batch processes to improve efficiency and safety.

The economics of tetravinyltin production are influenced by the cost of tin and organotin intermediates, which are also used in other applications such as PVC stabilizers that consume about 20,000 tons of tin annually.

Purification and Isolation Techniques

The purification of tetravinyltin depends on the scale of production and the required purity level. Several approaches are documented in the literature:

  • Fractional Distillation: For large quantities, tetravinyltin can be purified by fractional distillation. The compound has a boiling point of 55-57°C at 17 mmHg or 160-163°C at atmospheric pressure. This is the most common method for industrial-scale purification.

  • Filtration Through Silica: For smaller amounts, tetravinyltin may be filtered through a plug of silica to remove impurities.

  • Quality Control: Purity assessment is typically performed using gas chromatography (GC), which can detect trace impurities and ensure the product meets specifications.

A comparison of purification methods is presented in Table 1:

Purification MethodScaleAdvantagesLimitations
Fractional DistillationLargeHigh purity, scalableEnergy intensive, potential thermal decomposition
Silica FiltrationSmallSimple, mild conditionsLimited capacity, not suitable for large scale
Direct UseAnyCost-effective, time-savingDepends on initial quality of material

Comparative Analysis of Synthetic Approaches

Different approaches to tetravinyltin synthesis can be evaluated based on several criteria, including yield, scalability, safety, and economic considerations. Table 2 provides a comparative analysis of the main synthetic routes:

Synthetic RouteTypical YieldAdvantagesDisadvantagesKey Considerations
Vinylmagnesium bromide + SnCl₄>75%Direct synthesis, well-establishedRequires careful handling of Grignard reagentsTemperature control critical; moisture-sensitive reaction
Disproportionation reactionsVariableUseful for mixed vinyltin compoundsNot direct synthesis of tetravinyltinImportant for derivative synthesis
HydrostannylationN/A for tetravinyltinUseful for vinyltin derivativesNot applicable for tetravinyltin synthesisRelevant for related compounds

The reaction of vinylmagnesium bromide with tin tetrachloride remains the preferred method for tetravinyltin synthesis due to its directness and relatively high yields. The Grignard approach has been extensively studied and optimized, making it the method of choice for both laboratory and industrial preparation.

Factors affecting the efficiency of the vinylmagnesium bromide route include:

  • Quality of Reagents: Fresh, high-quality vinylmagnesium bromide and anhydrous tin tetrachloride are essential for optimal yields.

  • Reaction Conditions: Temperature control is crucial—too high temperatures can lead to side reactions, while insufficient temperatures may result in incomplete reaction.

  • Solvent Effects: THF is the preferred solvent due to its ability to stabilize the Grignard reagent and facilitate the reaction.

  • Work-up Procedure: Careful isolation techniques are needed to maximize recovery of the product.

  • Safety Considerations: The reaction involves flammable and toxic materials, necessitating appropriate safety measures.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

1112-56-7

Dates

Modify: 2023-08-15

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